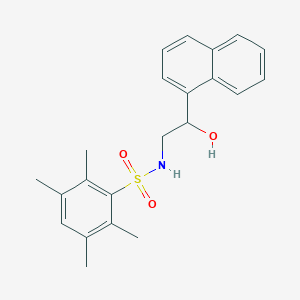

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2,3,5,6-tetramethylbenzenesulfonamide

Description

Properties

IUPAC Name |

N-(2-hydroxy-2-naphthalen-1-ylethyl)-2,3,5,6-tetramethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO3S/c1-14-12-15(2)17(4)22(16(14)3)27(25,26)23-13-21(24)20-11-7-9-18-8-5-6-10-19(18)20/h5-12,21,23-24H,13H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBABDNQNDRVOSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)O)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2,3,5,6-tetramethylbenzenesulfonamide typically involves multiple steps, starting with the preparation of the naphthalene derivative and the sulfonamide group. The reaction conditions often require precise control of temperature, pressure, and the use of specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The process may also include the use of continuous flow chemistry to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups within the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives with modified functional groups, which can be further utilized in various applications.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme interactions, protein binding, and cellular processes. Its sulfonamide group can interact with biological targets, making it useful in biochemical assays.

Medicine: The compound's potential medicinal applications include its use as a precursor for drug development. Its ability to interact with biological molecules can be harnessed to create new therapeutic agents.

Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its stability and reactivity make it suitable for various industrial processes.

Mechanism of Action

The mechanism by which N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2,3,5,6-tetramethylbenzenesulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can bind to enzymes or receptors, influencing biological pathways and cellular functions. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Core Structural Features

- Naphthalene-Substituted Sulfonamides: N-(2-Acetylphenyl)naphthalene-1-sulfonamide (): Shares the naphthalene-sulfonamide backbone but replaces the hydroxyethyl group with an acetylphenyl moiety. N-(2-(1-Hydroxyethyl)phenyl)naphthalene-1-sulfonamide (): Features a hydroxyethyl group but on a phenyl ring rather than directly attached to the naphthalene. This positional difference may alter steric interactions and hydrogen-bonding capacity .

- Tetramethylbenzenesulfonamide Derivatives: N-(2-Trifluoromethyl-4-chlorophenyl)-2-hydroxy-2-(3,5-difluorophenyl)ethyl sulfonamide (): Substitutes the naphthalene with a difluorophenyl group and uses a trifluoromethyl-chlorophenyl sulfonamide. N-(phenylsulfonyl)-N-(2-((2,2,6,6-tetramethylpiperidin-1-yl)oxy)ethyl)benzenesulfonamide (): Incorporates a tetramethylpiperidinyloxy group instead of the hydroxyethyl-naphthalene unit.

Stereochemical Considerations

- The compound in , (S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide , has 99% stereochemical purity. If the target compound’s hydroxyethyl group forms a chiral center, its enantiomeric ratio could significantly impact biological activity, as seen in other sulfonamides .

Physicochemical Properties

Spectral Data (Inferred from Analogs)

Solubility and Stability

- The hydroxyethyl group may improve aqueous solubility compared to purely aromatic analogs (e.g., ’s acetylphenyl derivative). However, the tetramethylbenzene core likely reduces polarity, balancing solubility .

Comparative Data Table

Biological Activity

N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-2,3,5,6-tetramethylbenzenesulfonamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant case studies that illustrate its pharmacological effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Initial steps often include the formation of naphthalene derivatives followed by the introduction of sulfonamide groups. For example, the compound can be synthesized through the reaction of 2-(naphthalen-1-yl)ethanol with tetramethylbenzenesulfonyl chloride under basic conditions.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound acts as an inhibitor for various enzymes involved in metabolic pathways. This inhibition can lead to reduced production of inflammatory mediators.

- Antioxidant Properties : The presence of naphthalene and sulfonamide moieties contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Anti-inflammatory Activity : Studies have shown that this compound can significantly reduce inflammation in animal models by inhibiting pro-inflammatory cytokines.

- Antimicrobial Activity : Preliminary data suggest that it possesses antimicrobial properties against various bacterial strains.

- Cytotoxic Effects : In vitro studies demonstrate that the compound induces apoptosis in cancer cell lines, indicating potential as an anticancer agent.

Case Study 1: Anti-inflammatory Effects

A study conducted on murine models demonstrated that administration of this compound resulted in a significant decrease in paw edema compared to control groups. The reduction in inflammatory markers such as TNF-alpha and IL-6 was noted, supporting its anti-inflammatory potential .

Case Study 2: Antimicrobial Activity

In a laboratory setting, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacterial strains, suggesting effective antimicrobial properties .

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C21H25NO4S |

| Molecular Weight | 373.49 g/mol |

| Solubility | Soluble in DMSO |

| Anti-inflammatory Activity | Significant reduction in IL-6 |

| Antimicrobial Activity (MIC) | 32 µg/mL against S. aureus |

| Cytotoxicity (IC50) | 25 µM on cancer cell lines |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.